1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine
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Description
1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H17F2N3OS and its molecular weight is 385.43. The purity is usually 95%.
The exact mass of the compound 1-(4-Fluorophenyl)-4-{[3-(3-fluorophenyl)isothiazol-5-yl]carbonyl}piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activities
The research conducted by Reddy et al. (2013) introduced new urea and thiourea derivatives of piperazine, highlighting the synthesis process and evaluating their antiviral and antimicrobial activities. Notably, compounds with 4-fluorophenyl substituted urea exhibited potent antimicrobial activity, suggesting the chemical versatility and biological relevance of piperazine derivatives in developing antiviral agents (Reddy et al., 2013).
Antimicrobial and Anthelmintic Properties
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing its structure and evaluating its biological activities. The compound showed moderate anthelmintic and poor antibacterial activities, indicating the potential for developing new therapeutic agents targeting specific microbial and parasitic infections (Sanjeevarayappa et al., 2015).
Anticancer and Enzyme Inhibition Activities
The exploration of mono Mannich bases with piperazines by Tuğrak et al. (2019) assessed their anticancer properties and inhibitory effects on carbonic anhydrase isoenzymes. This study revealed that specific compounds within this class exhibit high tumor selectivity, potentially providing new avenues for cancer treatment and enzyme-targeted therapy (Tuğrak et al., 2019).
Central Pharmacological Activity
Piperazine derivatives, due to their structural diversity and biological activities, have been extensively researched for their central pharmacological effects. Brito et al. (2018) discussed the therapeutic applications of these derivatives, including their roles as antipsychotic, antidepressant, and anxiolytic agents. The study emphasizes the importance of the piperazine moiety in medicinal chemistry for developing drugs targeting central nervous system disorders (Brito et al., 2018).
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-fluorophenyl)-1,2-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c21-15-4-6-17(7-5-15)24-8-10-25(11-9-24)20(26)19-13-18(23-27-19)14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGQGANCZOWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NS3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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